1-Cycloheptylpiperidin-3-amine sulfate

Übersicht

Beschreibung

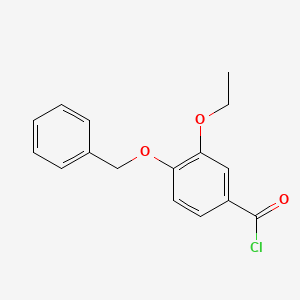

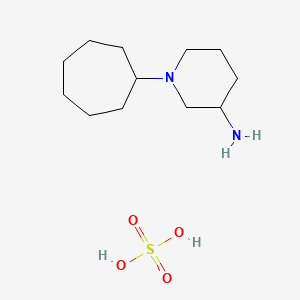

1-Cycloheptylpiperidin-3-amine sulfate is a unique chemical compound provided by Sigma-Aldrich . It has an empirical formula of C12H26N2O4S and a molecular weight of 294.41 . The SMILES string for this compound is OS(O)(=O)=O.NC1CCCN(C1)C2CCCCCC2 .

Molecular Structure Analysis

The molecular structure of 1-Cycloheptylpiperidin-3-amine sulfate can be represented by the SMILES string OS(O)(=O)=O.NC1CCCN(C1)C2CCCCCC2 . The InChI key for this compound is KSDTXOPPTNMZGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Cycloheptylpiperidin-3-amine sulfate has an empirical formula of C12H26N2O4S and a molecular weight of 294.41 . The SMILES string for this compound is OS(O)(=O)=O.NC1CCCN(C1)C2CCCCCC2 .Wissenschaftliche Forschungsanwendungen

Osmotically Driven Membrane Processes

1-Cyclohexylpiperidine, a compound structurally similar to 1-Cycloheptylpiperidin-3-amine sulfate, has been identified as a viable draw solute for osmotically driven membrane processes. It functions effectively in switchable polarity solvent (SPS) systems, leveraging its compatibility with polyamide thin-film composite membranes and demonstrating the potential for water recovery through degassing processes. The distinct transport mechanisms for the solute and water suggest future membrane optimization opportunities (Orme & Wilson, 2015).

N-Boc Protection of Amines

Research has shown the efficient use of 1,3-Disulfonic acid imidazolium hydrogen sulfate for the N-Boc protection of amines. This process, significant in protecting amine groups during synthesis, highlights the reusability and efficiency of specific sulfates in organic synthesis, potentially applicable to derivatives of 1-Cycloheptylpiperidin-3-amine sulfate (Shirini & Khaligh, 2013).

Electrophilic Aminations

Electrophilic amination processes involving cyclohexanespiro-3'-oxaziridine are essential for synthesizing various nitrogen-containing compounds, including azines, hydrazines, and N-aminopeptides. These syntheses demonstrate the potential for 1-Cycloheptylpiperidin-3-amine sulfate in forming various nitrogen-rich organic compounds (Andreae & Schmitz, 1991).

Sulfotransferase Activity

The role of cytosolic sulfotransferases (SULT) in the metabolism of drugs and xenobiotics, including the sulfation of compounds like 1-Cycloheptylpiperidin-3-amine sulfate, is critical. The conversion of these compounds into more water-soluble or toxic metabolites involves sulfuryl group transfers, highlighting the compound's potential involvement in significant biochemical pathways (Banoglu, 2000).

Synthesis of Pyrrol-2(5H)-one Derivatives

The synthesis of various 1,5-diaryl-3-(arylamino)-1H-pyrrol2(5H)-ones, catalyzed by 1-methylpiperidinium hydrogen sulfate, highlights the role of certain sulfates in facilitating organic synthesis, potentially applicable to reactions involving 1-Cycloheptylpiperidin-3-amine sulfate. This process underscores the potential of specific sulfates in organic synthesis methodologies (Ghashang et al., 2012).

Acylation Catalysis

N-Sulfonic acid poly(4-vinylpyridinum) hydrogen sulfate has been utilized as a catalyst for acetylation of alcohols, phenols, thiols, and amines. Its ability to promote acetylation under solvent-free conditions at room temperature may align with the chemical behavior of 1-Cycloheptylpiperidin-3-amine sulfate in similar reactions (Khaligh & Ghasemabadi, 2014).

Eigenschaften

IUPAC Name |

1-cycloheptylpiperidin-3-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.H2O4S/c13-11-6-5-9-14(10-11)12-7-3-1-2-4-8-12;1-5(2,3)4/h11-12H,1-10,13H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXOPPTNMZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCCC(C2)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cycloheptylpiperidin-3-amine sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)

![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)